3-(2-Oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a pyrrolidine ring, and an oxazolidinone ring . Pyrimidine is a basic aromatic ring structure found in many important biomolecules, including nucleic acids. Pyrrolidine is a saturated five-membered ring with one nitrogen atom, and oxazolidinone is a five-membered ring containing three heteroatoms (one oxygen and two nitrogens) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the pyrimidine ring might undergo reactions at the nitrogen positions, and the oxazolidinone ring could potentially participate in reactions at the carbonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups might make it soluble in polar solvents .Scientific Research Applications
Antibacterial Properties
Oxazolidinones, including compounds similar to the one , have been studied extensively for their antibacterial properties against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, as well as selected anaerobic organisms. A study highlighted the synthesis and evaluation of piperazinyl oxazolidinones, which showed promising in vitro potency comparable to linezolid, a well-known antibiotic in this class (Tucker et al., 1998).
Potential in Treating Actinomycetoma
Research has explored the efficacy of oxazolidinone derivatives, such as DA-7218, in treating experimental actinomycetoma produced by Nocardia brasiliensis. These studies found significant therapeutic effects, suggesting potential applications in treating infections caused by Nocardia species (Espinoza-González et al., 2008).
Antifungal and Anticancer Activities
Another aspect of research on oxazolidinone derivatives includes their antifungal and anticancer activities. Studies have synthesized novel derivatives that exhibited potent effects on increasing the reactivity of cellobiase, suggesting potential applications in developing treatments for cancer and fungal infections (Abd & Awas, 2008).
Enzymatic Activity
Oxazolidinone derivatives have also been investigated for their enzymatic activities, such as acting as superoxide dismutase mimics. This research indicates potential therapeutic applications in diseases related to oxidative stress (Samuni et al., 1988).
Synthesis and Chemical Properties
The synthesis of oxazolidinone derivatives and their chemical properties have been extensively studied. Research has focused on developing efficient synthesis methods for these compounds, exploring their chemical structures, and understanding their reaction mechanisms, which is crucial for tailoring these compounds for specific scientific and therapeutic applications (Tang & Pyne, 2003).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, which is present in the given compound, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring in the compound can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . These properties can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, is a common strategy used by medicinal chemists to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
The pyrrolidine ring and its derivatives have been reported to have bioactive properties with target selectivity .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, suggesting that the compound’s action may be influenced by its spatial orientation .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The pyrrolidine ring in 3-(2-Oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization
Cellular Effects
Related compounds with a pyrrolidone moiety have been reported to exhibit diverse biological activities such as antimicrobial, anti-inflammatory, anticancer, and antidepressant effects .
Molecular Mechanism
The pyrrolidine ring is known to contribute to the different biological profiles of drug candidates due to its different binding mode to enantioselective proteins .
Properties
IUPAC Name |
3-[2-oxo-2-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c18-12(8-17-5-6-20-13(17)19)16-4-2-10(7-16)21-11-1-3-14-9-15-11/h1,3,9-10H,2,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHAQXGLGKARFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)CN3CCOC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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